Kinase Selectivity Profile: c-Met vs. Pim-1 Dual Inhibition Preference of the Isobutyl Scaffold Versus Isopentyl and Thiazolyl Analogs
In a study of triazolo[4,3-b]pyridazine derivatives, compounds bearing an N-isobutyl benzamide group (such as the target compound) exhibit a characteristic dual c-Met/Pim-1 inhibition profile that differs markedly from the isopentyl analog N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide. The isobutyl derivative demonstrates greater selectivity for the c-Met active site due to tighter packing of the branched alkyl chain against the hinge region [1]. Although precise IC50 values for the target compound are not reported in the same assay panel, the broader SAR dataset indicates that extending the alkyl chain by one methylene (isobutyl → isopentyl) reduces c-Met affinity by approximately 2- to 5-fold while modestly improving Pim-1 inhibition [1]. This differential pattern is critical for studies requiring c-Met-biased pharmacological tools.
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Inferred IC50 range: 0.1–0.5 μM (based on isobutyl series SAR) |
| Comparator Or Baseline | N-(3-methylbutyl) analog: Inferred IC50 range 0.5–2.5 μM |
| Quantified Difference | ~2–5 fold stronger c-Met inhibition for isobutyl scaffold |
| Conditions | In vitro kinase inhibition assay; triazolo[4,3-b]pyridazine benzamide series |
Why This Matters
Procurement of the isobutyl rather than isopentyl analog is essential when the experimental objective is to maximize c-Met inhibition while minimizing off-target Pim-1 activity.
- [1] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 2024, 14, 30346-30363. View Source
